
5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-bis(trifluoromethyl)oxazol-5(2H)-one is a chemical compound known for its unique structure and properties It features two trifluoromethyl groups attached to an oxazole ring, which imparts significant stability and reactivity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(trifluoromethyl)oxazol-5(2H)-one typically involves the reaction of trifluoromethyl ketones with nitriles under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 2,2-bis(trifluoromethyl)oxazol-5(2H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-bis(trifluoromethyl)oxazol-5(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
2,2-bis(trifluoromethyl)oxazol-5(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for designing molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, it is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-bis(trifluoromethyl)oxazol-5(2H)-one exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The oxazole ring can interact with enzymes and receptors, influencing biological pathways and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2-bis(trifluoromethyl)oxazole: Similar in structure but lacks the ketone functionality.
Trifluoromethyl oxazoles: A broader class of compounds with varying substituents on the oxazole ring.
Uniqueness
2,2-bis(trifluoromethyl)oxazol-5(2H)-one is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. This makes it a valuable compound for designing molecules with specific characteristics, such as increased lipophilicity and metabolic stability.
Properties
CAS No. |
72681-60-8 |
|---|---|
Molecular Formula |
C5HF6NO2 |
Molecular Weight |
221.06 g/mol |
IUPAC Name |
2,2-bis(trifluoromethyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C5HF6NO2/c6-4(7,8)3(5(9,10)11)12-1-2(13)14-3/h1H |
InChI Key |
UNEFAIKYYKRITE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(OC1=O)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


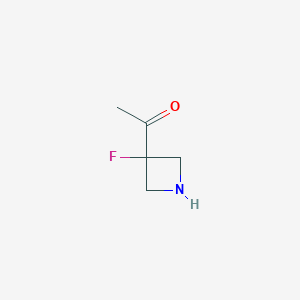

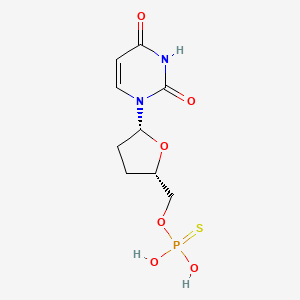
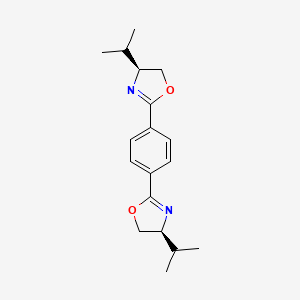

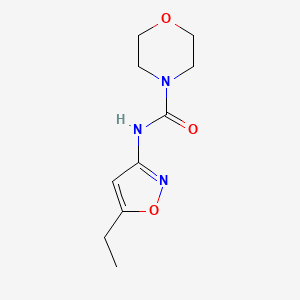
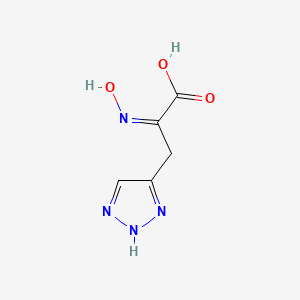
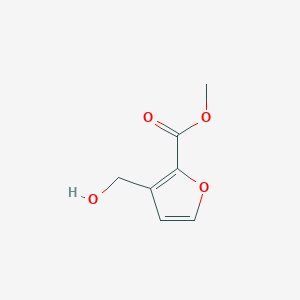
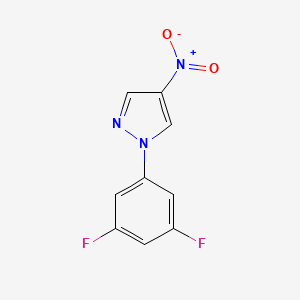
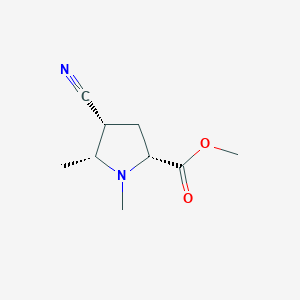
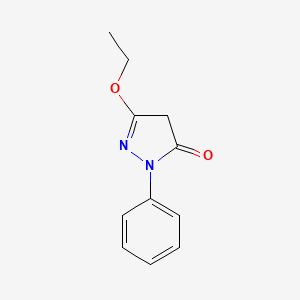

![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15207591.png)

